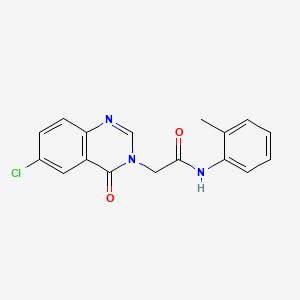![molecular formula C19H17BrN4O2S3 B11977770 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977770.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring.
Introduction of the Benzylthio Group: The benzylthio group is introduced by reacting the thiadiazole derivative with benzyl chloride under basic conditions.
Formation of the Hydrazide: The acetohydrazide moiety is introduced by reacting the thiadiazole derivative with hydrazine hydrate.
Condensation with the Aldehyde: The final step involves the condensation of the hydrazide with 5-bromo-2-methoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole derivatives with potential biological activities .
Biology
In biological research, the compound is studied for its antimicrobial and antifungal properties . It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for further research .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and additives .
作用機序
The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways . The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can inhibit enzyme activity, disrupt cellular processes, and induce cell death in cancer cells .
類似化合物との比較
Similar Compounds
- 5-(benzylthio)-1,3,4-thiadiazole-2-thiol
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . The presence of the benzylthio and hydrazide moieties enhances its potential as an antimicrobial and anticancer agent .
特性
分子式 |
C19H17BrN4O2S3 |
|---|---|
分子量 |
509.5 g/mol |
IUPAC名 |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17BrN4O2S3/c1-26-16-8-7-15(20)9-14(16)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+ |
InChIキー |
WZQXNGCOHDROSL-UFFVCSGVSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2-aminoethyl)amino]-6-hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11977691.png)
![ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11977697.png)
![7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11977698.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11977707.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11977725.png)

![N-[4-(Benzyloxy)anilinomethyl]phthalimide](/img/structure/B11977738.png)
![(5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977745.png)
![Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977750.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11977760.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977776.png)
![ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate](/img/structure/B11977784.png)
